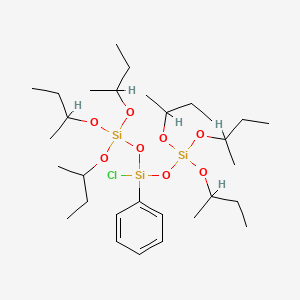![molecular formula C13H18Cl2O4S B14606420 [1-(2,4-Dichlorophenyl)cyclopentyl]methanol;methanesulfonic acid CAS No. 61023-78-7](/img/structure/B14606420.png)
[1-(2,4-Dichlorophenyl)cyclopentyl]methanol;methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2,4-Dichlorophenyl)cyclopentyl]methanol;methanesulfonic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a cyclopentyl group attached to a methanol moiety, with two chlorine atoms substituted at the 2 and 4 positions of the phenyl ring. The methanesulfonic acid component acts as a counterion, enhancing the compound’s solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,4-Dichlorophenyl)cyclopentyl]methanol typically involves the reaction of 2,4-dichlorobenzyl chloride with cyclopentylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[1-(2,4-Dichlorophenyl)cyclopentyl]methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the alcohol group to an alkane.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(2,4-dichlorophenyl)cyclopentanone or 1-(2,4-dichlorophenyl)cyclopentanoic acid.
Reduction: Formation of 1-(2,4-dichlorophenyl)cyclopentane.
Substitution: Formation of 1-(2,4-diaminophenyl)cyclopentylmethanol or 1-(2,4-dithiophenyl)cyclopentylmethanol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism of action of [1-(2,4-Dichlorophenyl)cyclopentyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction cascades, leading to changes in cellular functions and responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,4-Dichlorophenyl)cyclopentylamine
- 1-(2,4-Dichlorophenyl)cyclopentanone
- 1-(2,4-Dichlorophenyl)cyclopentane
Uniqueness
Compared to similar compounds, [1-(2,4-Dichlorophenyl)cyclopentyl]methanol is unique due to its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity. The presence of the methanol group, in particular, allows for a wider range of chemical modifications and applications.
Eigenschaften
CAS-Nummer |
61023-78-7 |
|---|---|
Molekularformel |
C13H18Cl2O4S |
Molekulargewicht |
341.2 g/mol |
IUPAC-Name |
[1-(2,4-dichlorophenyl)cyclopentyl]methanol;methanesulfonic acid |
InChI |
InChI=1S/C12H14Cl2O.CH4O3S/c13-9-3-4-10(11(14)7-9)12(8-15)5-1-2-6-12;1-5(2,3)4/h3-4,7,15H,1-2,5-6,8H2;1H3,(H,2,3,4) |
InChI-Schlüssel |
ODBHDENZWBDHQP-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)O.C1CCC(C1)(CO)C2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


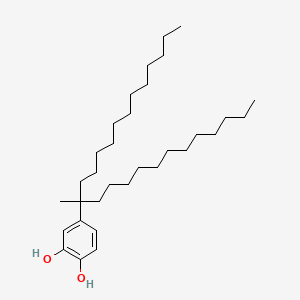
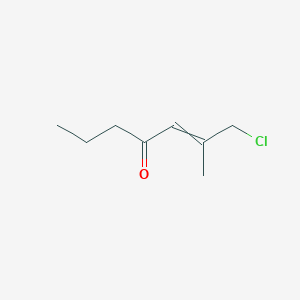
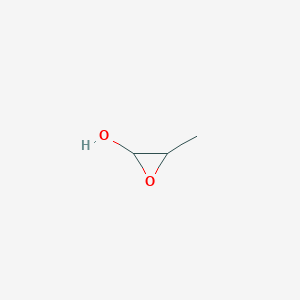
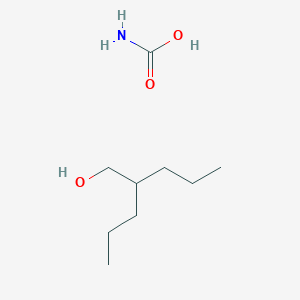
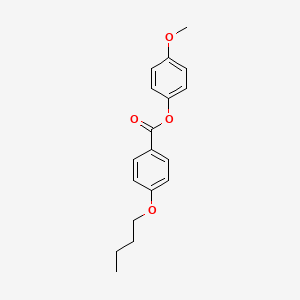

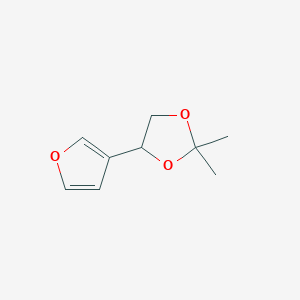
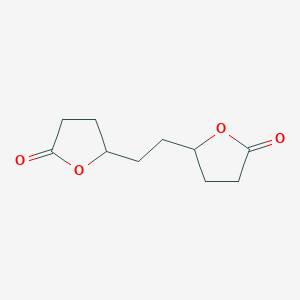
![[Bis(2-hydroxyethyl)amino]oxidanide](/img/structure/B14606383.png)
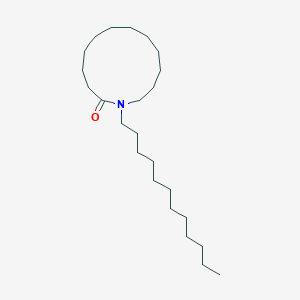
![Benzo[h]quinolin-2(1H)-one, 3,4-dihydro-](/img/structure/B14606406.png)
![{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B14606425.png)

